![molecular formula C19H22N2O2 B6102190 (4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6102190.png)
(4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
(4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol is an organic compound that features a benzimidazole core substituted with an ethoxyphenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Addition of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the benzimidazole core reacts with isopropyl chloride in the presence of a Lewis acid catalyst.
Methanol Addition: The final step involves the addition of a methanol group to the benzimidazole core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials such as o-phenylenediamine, ethoxybenzene, and isopropyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
(4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by altering the expression or activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol
- (4-chlorophenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol
- (4-fluorophenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol
Uniqueness
(4-ethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-23-15-11-9-14(10-12-15)18(22)19-20-16-7-5-6-8-17(16)21(19)13(2)3/h5-13,18,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFEYSWDBQLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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